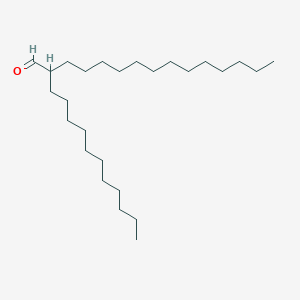![molecular formula C13H19NO3S B12627007 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol CAS No. 918160-50-6](/img/structure/B12627007.png)
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is a chemical compound that features a unique structure combining an aziridine ring, a butanol chain, and a sulfonyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the aziridine with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanol Chain: The butanol chain is then attached through a nucleophilic substitution reaction, where the aziridine ring opens up to react with a butanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include sulfides.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfonyl group can enhance the compound’s reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Shares the sulfonyl group but lacks the aziridine and butanol components.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Butanol derivatives: Compounds with similar butanol chains but different functional groups.
Uniqueness
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is unique due to its combination of an aziridine ring, a sulfonyl group, and a butanol chain. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler compounds.
Properties
CAS No. |
918160-50-6 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)sulfonylaziridin-2-yl]butan-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-10-12(14)4-2-3-9-15/h5-8,12,15H,2-4,9-10H2,1H3 |
InChI Key |
KEDTVPWHTKNIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


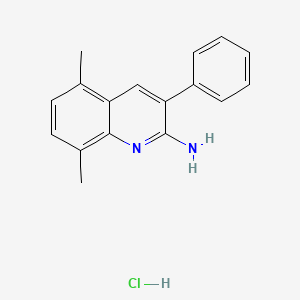
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
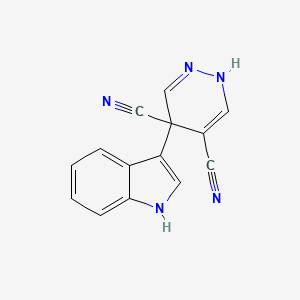
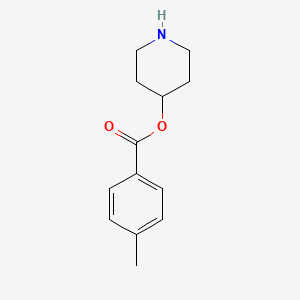
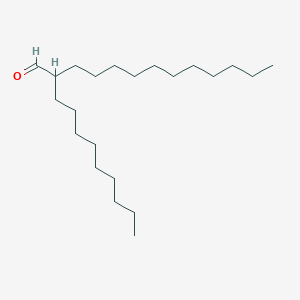
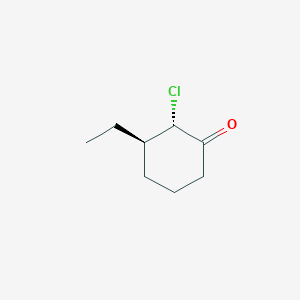
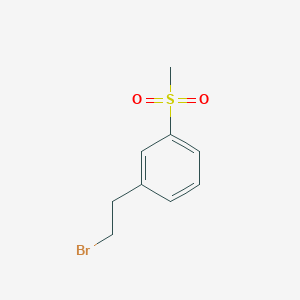
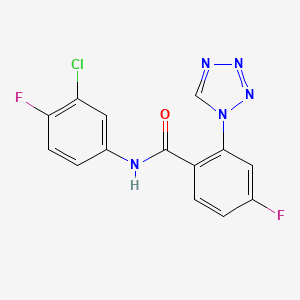
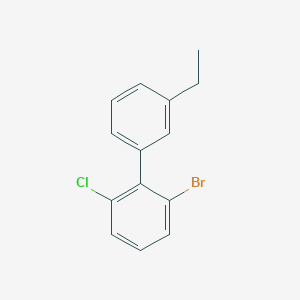
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
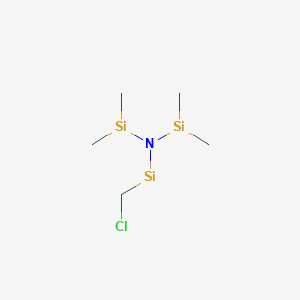
![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
